1,2-Difluoro-3-ethoxy-6-nitrobenzene
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Overview
Description
1,2-Difluoro-3-ethoxy-6-nitrobenzene is an aromatic compound characterized by the presence of ethoxy, difluoro, and nitro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-ethoxy-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods: Industrial production of 1-ethoxy-2,3-difluoro-4-nitrobenzene may involve continuous flow synthesis in microreactor systems. These systems offer enhanced control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-3-ethoxy-6-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium ethoxide, potassium fluoride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-Ethoxy-2,3-difluoro-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
1,2-Difluoro-3-ethoxy-6-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of liquid-crystal monomers for display technologies.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-2,3-difluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoro groups can influence the compound’s reactivity and stability, while the ethoxy group can affect its solubility and bioavailability. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
1-Ethoxy-2,3-difluoro-4-iodobenzene: Similar structure but with an iodine atom instead of a nitro group.
1-Ethynyl-2,4-difluorobenzene: Contains an ethynyl group instead of an ethoxy group.
3,4-Difluoronitrobenzene: Lacks the ethoxy group but has similar difluoro and nitro substituents.
Uniqueness: 1,2-Difluoro-3-ethoxy-6-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical properties such as increased electron-withdrawing effects and altered reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-6-4-3-5(11(12)13)7(9)8(6)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCWHNVRSUUSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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